molecular formula C7H14ClN3O2S B2744545 N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 2126159-97-3

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2744545
CAS No.: 2126159-97-3
M. Wt: 239.72
InChI Key: HBLXLPRGZOTLCC-UHFFFAOYSA-N
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Description

Molecular Structure and Properties
N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is a pyrazole-based sulfonamide derivative with the molecular formula C₇H₁₃ClN₃O₂S and a molecular weight of 203.26 . Its IUPAC name and InChI string confirm the presence of four methyl groups (at N,N,3,5-positions) and a sulfonamide group functionalized as a hydrochloride salt . The compound’s synthesis typically involves chlorosulfonation of pyrazole intermediates, as demonstrated in analogous procedures for related sulfonamides (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) using chlorosulfonic acid and SOCl₂ .

Physicochemical Characteristics The hydrochloride salt form enhances aqueous solubility compared to non-ionic sulfonamides, a property critical for biological applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S.ClH/c1-5-7(6(2)9-8-5)13(11,12)10(3)4;/h1-4H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLXLPRGZOTLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-97-3
Record name N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst: Base such as triethylamine

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study : A derivative was tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, showing an IC₅₀ value as low as 3.79 µM, indicating potent anticancer activity .

Antimicrobial Properties

The sulfonamide moiety present in the compound enhances its antibacterial activity. Research has shown that it can inhibit the growth of several pathogenic bacteria.

  • Research Findings : The compound demonstrated effectiveness against bacterial strains by inhibiting specific enzymes crucial for bacterial proliferation .

Enzyme Inhibition

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride acts as an inhibitor for various enzymes, making it a valuable tool in biochemical research.

  • Mechanism of Action : The compound mimics the structure of natural substrates, thereby inhibiting enzyme activity and disrupting metabolic processes in target organisms .

Agrochemical Development

The compound's unique properties make it suitable for development as an agrochemical. Its ability to inhibit specific biological pathways can be leveraged to create effective herbicides or fungicides.

  • Potential Use : Research is ongoing to evaluate its efficacy in controlling plant pathogens and pests while minimizing environmental impact .

Synthesis and Future Directions

The synthesis of this compound typically involves cyclocondensation reactions and can be modified to introduce various substituents on the pyrazole ring.

Future Research Directions

  • In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.
  • Structure-Activity Relationship (SAR) Studies : To explore modifications that enhance selectivity and reduce toxicity.
  • Mechanistic Studies : To elucidate interactions with specific molecular pathways involved in cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application
This compound C₇H₁₃ClN₃O₂S 203.26 N,N-dimethyl, 3,5-methyl Protein interaction (HRP-2 PWWP domain)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Chloro, cyano, phenyl Antiproliferative activity
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide C₁₃H₁₇N₃O₂S 279.35 Phenethyl, 3,5-dimethyl Synthetic intermediate
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride C₆H₉ClN₂O₂S 208.67 1,3,5-Trimethyl, sulfonyl chloride Precursor for sulfonamide synthesis

Key Observations:

  • Substituent Impact : The tetramethyl groups in the target compound increase lipophilicity compared to phenyl or phenethyl substituents in analogs like 3a and 3,5-dimethyl-N-phenethyl derivatives. This may influence membrane permeability and binding specificity .
  • Biological Activity: While the hydrochloride derivative interacts with the HRP-2 PWWP domain , carboxamide analogs (e.g., 3a) exhibit antiproliferative effects, likely due to their bulky aryl and cyano groups enhancing DNA or enzyme interactions .
  • Synthetic Pathways : The hydrochloride is synthesized via sulfonylation, whereas carboxamides require coupling reagents like EDCI/HOBt .

Solubility and Stability

Hydrochloride salts, including the target compound, generally exhibit improved solubility in polar solvents compared to neutral sulfonamides. For example, calibration studies of propranolol and lidocaine hydrochlorides demonstrate enhanced stability in aqueous matrices , a trait likely shared by this compound.

Biological Activity

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring that is sulfonated, which contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . The mechanism involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes by forming hydrogen bonds with amino acid residues in the active sites. This interaction disrupts normal enzymatic functions and biochemical pathways associated with inflammation and microbial growth.
  • Protein Binding : It binds to proteins, altering their functionality and potentially leading to downstream effects on cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Recent investigations into the antiproliferative effects of pyrazole derivatives have highlighted the potential of this compound in cancer therapy. It has been tested against various cancer cell lines with promising results indicating its effectiveness in inhibiting cell proliferation .

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies focusing on the biological activities of pyrazole derivatives:

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group was crucial for this activity .
  • Anti-inflammatory Evaluations : In vitro assays showed that certain pyrazole derivatives could reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone .
  • Antitumor Efficacy : Pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines (e.g., U937 cells), showing IC50 values that suggest strong antiproliferative effects .

Tables Summarizing Key Findings

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorCytotoxicity against U937 cells

Q & A

Q. What are the common synthetic routes for N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride, and what parameters are critical for optimizing yield and purity?

Methodological Answer: A typical synthesis involves coupling reactions using reagents like EDCI/HOBt in a polar aprotic solvent (e.g., DMF) with a base such as triethylamine to neutralize by-products. Critical parameters include:

  • Stoichiometric ratios of reactants to avoid unreacted intermediates.
  • Reaction time and temperature (e.g., room temperature for 30 minutes to ensure complete activation before substrate addition).
  • Purification : Use preparative TLC (e.g., PE:EA = 8:1) followed by recrystallization (ethanol) to isolate high-purity crystals .
  • Monitoring : TLC tracking to confirm reaction progress and minimize side products.

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H-NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ ~2.6 ppm) and aromatic proton environments .
    • MS (ESI) : Confirm molecular weight via [M+H]+ ions (e.g., m/z 403.1 for analogous pyrazole derivatives) .
  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include data collection with high-resolution detectors, phase determination, and addressing twinning or disorder in the lattice .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between experimental spectroscopic data (e.g., NMR, MS) and computational predictions?

Methodological Answer:

  • Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts. Discrepancies may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomeric equilibria.
  • Troubleshooting :
    • Re-examine sample purity (e.g., residual solvents or by-products) using HPLC.
    • Adjust computational models to account for solvation or dynamic effects .

Q. How can researchers optimize reaction conditions to minimize by-products when synthesizing this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Control : Use buffered conditions (e.g., triethylamine) to stabilize reactive intermediates and prevent acid-catalyzed side reactions .
  • Temperature Gradients : Test reactions at 0–25°C to suppress exothermic side pathways (e.g., over-acylation).
  • Catalyst Screening : Evaluate coupling agents (e.g., EDCI vs. DCC) for efficiency in sulfonamide bond formation .

Q. What methodologies are recommended for analyzing polymorphic forms or hydrate/solvate variations of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing differences using SHELXL refinement. High-resolution data (<1.0 Å) are critical for detecting subtle lattice variations .
  • Thermogravimetric Analysis (TGA) : Quantify hydrate content via weight loss upon heating.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and solvent uptake under controlled humidity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound and its derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with in vitro assays to correlate binding scores with activity .

Q. What are the best practices for validating analytical methods (e.g., HPLC, LC-MS) to quantify this compound in complex matrices?

Methodological Answer:

  • Linearity and Sensitivity : Establish calibration curves (R² > 0.995) across 0.1–100 µg/mL.
  • Accuracy/Precision : Perform spike-recovery tests (n=3) with ≤5% RSD. For example, benzydamine hydrochloride validation achieved 98–102% recovery in similar matrices .
  • Matrix Effects : Use internal standards (e.g., deuterated analogs) to compensate for ion suppression in LC-MS .

Q. How to address discrepancies in crystallographic data refinement using software like SHELXL?

Methodological Answer:

  • Twinning : Apply TWIN/BASF commands in SHELXL to model overlapping lattices.
  • Disorder : Use PART/SUMP restraints to refine split positions for flexible groups (e.g., methyl rotations).
  • Validation : Cross-check R-factors (<5% for high-quality data) and electron density maps (e.g., omit maps) to confirm atomic positions .

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